molecular formula C27H26FN3O3 B2412376 2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 893785-86-9

2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B2412376
CAS No.: 893785-86-9
M. Wt: 459.521
InChI Key: AZGBBJNYYWKUME-UHFFFAOYSA-N
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Description

2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C27H26FN3O3 and its molecular weight is 459.521. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O3/c1-3-18-7-10-22(11-8-18)29-16-20-13-19-9-12-24(34-2)15-25(19)31(27(20)33)17-26(32)30-23-6-4-5-21(28)14-23/h4-15,29H,3,16-17H2,1-2H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGBBJNYYWKUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core, which is recognized for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula for this compound is C21H23N3O3C_{21}H_{23}N_{3}O_{3}, with a molecular weight of approximately 365.433 g/mol. The structure includes several functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H23N3O3C_{21}H_{23}N_{3}O_{3}
Molecular Weight365.433 g/mol
IUPAC NameThis compound
CAS Number932524-62-4

Anticancer Properties

Research indicates that compounds with quinoline structures exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell migration. The specific interactions of this compound with cellular pathways involved in cancer progression remain to be fully elucidated.

Antimicrobial Activity

The quinoline moiety is also associated with antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against a range of bacterial and fungal pathogens. This suggests potential applications in treating infections.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways. Further research is necessary to confirm these effects and understand the underlying mechanisms.

Case Studies

Several studies have explored the biological activity of quinoline derivatives:

  • Study on Anticancer Activity : A study published in Molecular Sciences highlighted the design of novel quinoline-based compounds that inhibited tumor growth in vitro and in vivo models, showcasing their potential as therapeutic agents against cancer .
  • Antimicrobial Efficacy : Research demonstrated that certain quinoline derivatives exhibited broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory properties of quinoline derivatives, revealing their ability to reduce inflammatory markers in cellular models.

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